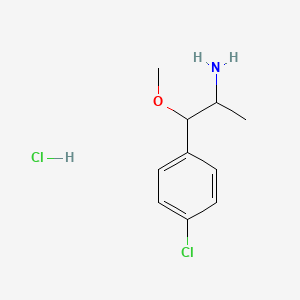![molecular formula C6H8F3N3 B1455497 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1314904-42-1](/img/structure/B1455497.png)
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
概要
説明
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine, also known as TFEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that contains a trifluoromethyl group, which gives it unique properties that make it useful in different areas.
作用機序
The mechanism of action of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is not well understood, but it is believed to work by inhibiting specific enzymes that are involved in various cellular processes. For example, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine can reduce inflammation and pain.
生化学的および生理学的効果
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to reduce the expression of certain genes that are involved in cancer cell proliferation.
実験室実験の利点と制限
One of the significant advantages of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is its unique chemical structure, which makes it useful in various scientific applications. Additionally, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is its potential toxicity, which requires careful handling in the laboratory.
将来の方向性
There are many potential future directions for research on 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine. One area of research is in the development of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine-based drugs for the treatment of cancer and inflammatory diseases. Additionally, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine could be used as a tool for studying cellular processes, such as apoptosis and inflammation. Furthermore, the synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine derivatives could lead to the discovery of new compounds with even more potent biological activity.
科学的研究の応用
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been studied extensively for its potential applications in various scientific fields. One of the significant areas of research is in medicinal chemistry, where 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to have potential as a drug candidate. It has been shown to have antitumor activity and can inhibit the growth of cancer cells. Furthermore, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory diseases.
特性
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)5-4(1-2-10)3-11-12-5/h3H,1-2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZKOONQYJGHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine](/img/structure/B1455417.png)


![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)







![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)
